7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Description
The compound 7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione belongs to the triazino-purine dione family, characterized by a fused heterocyclic core with substituents influencing its physicochemical and biological properties. Its structure includes:
- Isopropyl group (C₃H₇) at position 1, enhancing steric bulk.
- Methyl groups (CH₃) at positions 3 and 9, modulating electronic effects and solubility.
Its structural analogs, however, demonstrate pharmacological relevance, such as anti-HIV and anticancer activities .
Properties
IUPAC Name |
3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14(2)27-20-22-18-17(26(20)13-15(3)23-27)19(28)25(21(29)24(18)4)12-8-11-16-9-6-5-7-10-16/h5-11,14H,12-13H2,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNSYECPSGHHRP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazino-purine core and a cinnamyl isopropyl side chain. Its molecular formula is C19H24N4O2 with a molecular weight of 336.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:
- Mechanism : The inhibition of bacterial cell wall synthesis has been observed in related compounds.
- Case Study : A study on triazole derivatives showed effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound's potential in cancer therapy has been investigated:
- Mechanism : Induction of apoptosis in cancer cells through the modulation of signaling pathways such as NF-kB and p53.
- Findings : In vitro studies demonstrated cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by this compound:
- Mechanism : Inhibition of COX-2 and iNOS expression has been reported in similar triazino derivatives.
- Research Evidence : A study showed that derivatives with similar structures reduced nitric oxide production in RAW 264.7 macrophages.
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Anticancer | Significant | |
| Anti-inflammatory | Effective |
Case Studies
- Antimicrobial Study : A series of synthesized triazino derivatives were tested for antimicrobial efficacy. The results indicated that modifications to the side chains enhanced activity against Gram-positive bacteria.
- Anticancer Evaluation : A comparative study assessed the cytotoxic effects of various triazino derivatives on MCF-7 cells. The results showed that the presence of the cinnamyl group significantly increased cytotoxicity compared to other substituents.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural differences and molecular properties between the target compound and its analogs:
*Estimated based on analog data.
Functional Implications of Substituents
- Cinnamyl vs. Chlorobenzyl/Chlorophenyl : The cinnamyl group’s conjugated system may improve binding to hydrophobic pockets in biological targets compared to the electron-withdrawing chlorine in analogs .
- Isopropyl vs.
- Methyl Group Positioning : Methyl groups at positions 3 and 9 are conserved across analogs, suggesting their role in stabilizing the heterocyclic core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
